N-(3-chloro-4-cyanophenyl)-3-iodobenzamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and cyano group on the phenyl ring and an iodine atom on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-3-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 3-chloro-4-cyanophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Iodination: The amine group is then iodinated using iodine and a suitable oxidizing agent.
Amidation: Finally, the iodinated compound is reacted with benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(3-chloro-4-methylphenyl)carbamate
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-3-iodobenzamide is unique due to the presence of both a cyano and iodine group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H8ClIN2O |
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Molecular Weight |
382.58 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3-iodobenzamide |
InChI |
InChI=1S/C14H8ClIN2O/c15-13-7-12(5-4-10(13)8-17)18-14(19)9-2-1-3-11(16)6-9/h1-7H,(H,18,19) |
InChI Key |
GMWKBQXZWYXIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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